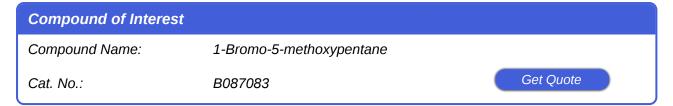


Spectroscopic data for 1-Bromo-5methoxypentane (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025



A Comprehensive Technical Guide to the Spectroscopic Data of **1-Bromo-5-methoxypentane**

This guide provides an in-depth analysis of the spectroscopic data for **1-bromo-5-methoxypentane**, tailored for researchers, scientists, and professionals in drug development. It includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear and accessible format. Furthermore, this document outlines the experimental protocols for acquiring such data and includes a workflow visualization to illustrate the process of spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-bromo-5-methoxypentane** (Molecular Formula: C₆H₁₃BrO, Molecular Weight: 181.07 g/mol).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted based on standard chemical shift values and coupling patterns for similar functional groups. Experimental values may vary slightly.

Table 1: Predicted ¹H NMR Data for **1-Bromo-5-methoxypentane**



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
3.41	Triplet (t)	2H	Br-CH2-CH2-CH2- CH2-O-CH3
3.38	Triplet (t)	2H	Br-CH ₂ -CH ₂ -CH ₂ -CH ₂ -O-CH ₃
3.30	Singlet (s)	3H	Br-CH2-CH2-CH2- CH2-O-CH3
1.88	Quintet	2H	Br-CH2-CH2-CH2- CH2-O-CH3
1.62	Quintet	2H	Br-CH ₂ -CH ₂ -CH ₂ -CH ₂ -O-CH ₃
1.45	Sextet	2H	Br-CH2-CH2-CH2- CH2-O-CH3

Table 2: Predicted ¹³C NMR Data for **1-Bromo-5-methoxypentane**

Chemical Shift (δ , ppm)	Assignment
72.9	Br-CH2-CH2-CH2-O-CH3
58.5	Br-CH2-CH2-CH2-O-CH3
33.8	Br-CH2-CH2-CH2-O-CH3
32.5	Br-CH2-CH2-CH2-O-CH3
29.4	Br-CH2-CH2-CH2-O-CH3
22.5	Br-CH2-CH2-CH2-CH2-O-CH3

Infrared (IR) Spectroscopy

The IR spectrum of **1-bromo-5-methoxypentane** is expected to show characteristic absorption bands for its functional groups.



Table 3: Characteristic IR Absorption Bands for 1-Bromo-5-methoxypentane

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
2945 - 2850	Strong	C-H stretch	Alkane (sp³ C-H)
1300 - 1150	Medium	C-H wag	-CH₂Br
1150 - 1050	Strong	C-O stretch	Ether
690 - 515	Strong	C-Br stretch	Alkyl Bromide

Mass Spectrometry (MS)

Mass spectrometry of **1-bromo-5-methoxypentane**, particularly using a technique like Gas Chromatography-Mass Spectrometry (GC-MS), provides information about the mass-to-charge ratio of the molecule and its fragments.

Table 4: Key GC-MS Data for 1-Bromo-5-methoxypentane

m/z Value	Relative Intensity	Possible Fragment
45	Top Peak	[CH ₂ OCH ₃] ⁺
69	2nd Highest	[C₅H ₉]+
41	3rd Highest	[C₃H₅] ⁺

Data sourced from PubChem CID 542342.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:



- Accurately weigh 5-25 mg of 1-bromo-5-methoxypentane for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
- Gently mix the sample until the compound is fully dissolved. A vortex mixer can be used if necessary.
- Using a Pasteur pipette, carefully transfer the solution into a standard 5 mm NMR tube.
- If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added to the solvent before dissolving the sample.

Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
- Place the sample into the NMR probe.
- The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.
- The magnetic field is "shimmed" to maximize its homogeneity, which results in sharp, wellresolved peaks.
- The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).
- The appropriate NMR experiment (e.g., a standard 1D proton or carbon pulse sequence) is selected, and acquisition parameters such as the number of scans and spectral width are set.
- The experiment is initiated to collect the Free Induction Decay (FID) signal.

Data Processing:

The acquired FID is converted into a spectrum using a Fourier transform.



- The spectrum is phased to ensure all peaks are in the positive absorptive mode.
- The baseline of the spectrum is corrected to be flat.
- The chemical shifts are referenced to the internal standard (TMS at 0 ppm).
- For ¹H NMR, the peaks are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method for Liquids):
 - Place a drop of neat 1-bromo-5-methoxypentane onto a clean, dry salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.
 - Ensure there are no air bubbles in the film.
- Data Acquisition:
 - Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty spectrometer to account for atmospheric
 CO₂ and water vapor.
 - Acquire the sample spectrum. The instrument passes an infrared beam through the sample, and the detector measures the amount of light transmitted at each wavelength.
- Data Processing:
 - The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
 - The resulting spectrum is a plot of percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)



• Sample Introduction:

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile liquids like 1-bromo-5-methoxypentane. The GC separates the components of a mixture before they enter the mass spectrometer.

Ionization:

- In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).
- This bombardment knocks an electron off the molecule, forming a positively charged molecular ion (radical cation, M+•).
- The high energy of this process often causes the molecular ion to fragment into smaller, positively charged ions and neutral radical species.

Mass Analysis:

- The positively charged ions are accelerated by an electric field into a mass analyzer (e.g., a quadrupole or a magnetic sector).
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Detection:

- An electron multiplier detector records the abundance of ions at each m/z value.
- The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion versus its m/z ratio. The most abundant ion is assigned a relative abundance of 100% and is called the base peak.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for determining the structure of a chemical compound using spectroscopic methods.



Sample Preparation Chemical Sample Dissolve in Prepare Thin Film Vaporize and **Deuterated Solvent** or KBr Pellet Introduce to Vacuum Data Acquisition **NMR Spectrometer** FT-IR Spectrometer **Mass Spectrometer** Data Analysis & Interpretation Analyze Spectra: - Chemical Shifts - Absorption Bands - m/z Ratios Correlate Data and Propose Structure Final Structure Elucidation

General Spectroscopic Analysis Workflow

Click to download full resolution via product page

Caption: A flowchart illustrating the process of chemical structure elucidation.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Spectroscopic data for 1-Bromo-5-methoxypentane (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087083#spectroscopic-data-for-1-bromo-5-methoxypentane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com